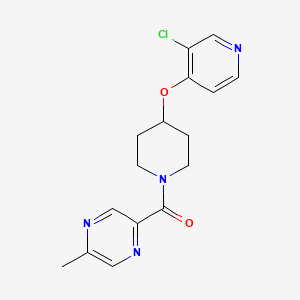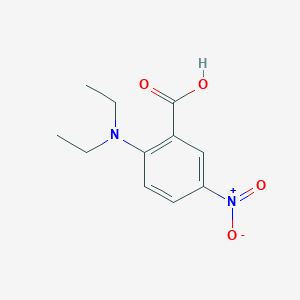
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone" typically involves substitution reactions and detailed characterization using spectroscopic techniques. For instance, a related compound was synthesized via the substitution reaction of phenyl(piperidin-4-yl)methanone oxime with chlorosulfonyl derivatives, revealing the intricate steps required for the synthesis of such complex molecules (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single-crystal X-ray diffraction studies, revealing the conformations and geometrical arrangements of the molecular components. For example, crystallographic analysis has shown that the piperidine ring can adopt a chair conformation, and structures can exhibit both inter- and intra-molecular hydrogen bonds, stabilizing the crystal structure through various interactions (Revathi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are characterized by their ability to undergo further chemical transformations, such as acylation, amidation, and reactions with nucleophiles, demonstrating the versatility and reactivity of the piperidinyl methanone backbone in synthetic chemistry. This reactivity is crucial for the development of compounds with potential biological activities (Mallesha & Mohana, 2014).
Physical Properties Analysis
The physical properties of compounds in this class, such as thermal stability, are typically studied using techniques like thermogravimetric analysis. These studies reveal that such structures can be stable over a wide range of temperatures, making them suitable for various applications (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity patterns, electronic structure, and molecular interactions, are often explored through theoretical calculations like density functional theory (DFT). These analyses help identify reactive sites on the molecular surface and predict the behavior of these compounds in chemical reactions. The HOMO-LUMO energy gap and other electronic parameters evaluated through these calculations provide insights into the chemical stability and reactivity of the molecules (Karthik et al., 2021).
Applications De Recherche Scientifique
Scientific Research Applications of Related Compounds
Antidote for Poisoning
Compounds such as 4-Methylpyrazole have been studied for their efficacy as antidotes in cases of acute ethylene glycol or methanol intoxication. These substances act as inhibitors of alcohol dehydrogenase, potentially reducing the metabolic consequences of poisoning when administered early during the course of intoxication, thus preserving renal function and avoiding the need for hemodialysis (Baud et al., 1986).
Safety and Efficacy in Human Subjects
The safety of related compounds like 4-Methylpyrazole has been evaluated in human subjects, demonstrating that at certain dosages, it exhibits minimal side effects. Such studies are crucial for determining the therapeutic range and potential clinical applications of these compounds (Jacobsen et al., 1988).
Pharmacokinetic Interactions
Research into the kinetic interactions between compounds like 4-Methylpyrazole and ethanol highlights the importance of understanding how these substances affect the metabolism of one another, which is critical for their use in clinical settings, especially in treating intoxications (Jacobsen et al., 1996).
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-8-20-14(10-19-11)16(22)21-6-3-12(4-7-21)23-15-2-5-18-9-13(15)17/h2,5,8-10,12H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWYZZUHVNYIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)
![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)


![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)
![Methyl 4-[(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2496597.png)
![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)


![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)